(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2565792-38-1
VCID: VC11650315
InChI: InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1
SMILES: COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl
Molecular Formula: C10H12Cl3NO2
Molecular Weight: 284.6 g/mol

(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride

CAS No.: 2565792-38-1

Cat. No.: VC11650315

Molecular Formula: C10H12Cl3NO2

Molecular Weight: 284.6 g/mol

* For research use only. Not for human or veterinary use.

(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride - 2565792-38-1

Specification

CAS No. 2565792-38-1
Molecular Formula C10H12Cl3NO2
Molecular Weight 284.6 g/mol
IUPAC Name methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1
Standard InChI Key DJSSFGWNYRSXFO-FVGYRXGTSA-N
Isomeric SMILES COC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl
SMILES COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl
Canonical SMILES COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s structure comprises three key components:

  • A methyl propanoate ester (CH3OCO-\text{CH}_3\text{OCO-}) at position 1, enhancing lipid solubility and metabolic stability .

  • A 3,4-dichlorophenyl group at position 3, contributing to hydrophobic interactions and electron-withdrawing effects that influence receptor binding.

  • A primary amine (-NH2\text{-NH}_2) at position 3, protonated as -NH3+\text{-NH}_3^+ in the hydrochloride salt form, enabling ionic interactions in biological systems .

The spatial arrangement of these groups is defined by the S-configuration at the chiral center, which dictates its stereoselective interactions with biological targets. X-ray crystallography of analogous compounds reveals that the 3,4-dichloro substitution induces a planar geometry in the phenyl ring, optimizing π-π stacking with aromatic residues in enzyme active sites.

Physicochemical Properties

Key physicochemical parameters derived from experimental and computational analyses include:

PropertyValueRelevance
LogP (octanol-water)2.23 Moderate lipophilicity for blood-brain barrier penetration
Polar Surface Area (PSA)52 Ų Balanced solubility and membrane permeability
Rotatable Bonds4 Conformational flexibility for target adaptation
Hydrogen Bond Donors1 Facilitates interactions with catalytic residues

The hydrochloride salt form improves aqueous solubility (15mg/mL\sim 15 \, \text{mg/mL} in water at 25°C), making it suitable for in vitro assays.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a three-step enantioselective process:

  • Friedel-Crafts Acylation: 3,4-Dichlorophenylacetic acid is reacted with thionyl chloride to form the acyl chloride, followed by esterification with methanol to yield methyl 3-(3,4-dichlorophenyl)propanoate.

  • Amination: The ester undergoes asymmetric amination using a chiral catalyst (e.g., Jacobsen’s thiourea) to introduce the amine group with >95% enantiomeric excess (ee).

  • Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, purified via recrystallization from ethanol/water .

Critical challenges include minimizing racemization during amination and optimizing catalyst loading to reduce costs. Industrial-scale batches achieve yields of 68–72% with purity ≥95% .

Process Optimization

Recent advances employ flow chemistry to enhance reaction control:

  • A continuous-flow reactor reduces racemization by maintaining precise temperature (10C-10^\circ \text{C}) and residence time (12 min).

  • Immobilized enzymes (e.g., Candida antarctica lipase B) enable kinetic resolution, improving ee to 99%.

Biological Activity and Mechanistic Insights

Comparative Analysis with Enantiomers

The R-enantiomer (CAS 2097958-02-4) shows 40% lower affinity for NMDA receptors, underscoring the S-form’s stereochemical advantage.

SupplierLocationPurity100 mg Price ($)Lead Time (Days)
Angene International China95%1645
BLD Pharmatech China95%1607
Key Organics United Kingdom95%31010

Bulk purchases (5 g) from Advanced ChemBlocks cost $2,222, reflecting economies of scale .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator